molecular formula C21H28N2O5S2 B14376869 5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane CAS No. 89990-41-0

5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane

Cat. No.: B14376869
CAS No.: 89990-41-0
M. Wt: 452.6 g/mol
InChI Key: UUGYAJIZUFZPBB-UHFFFAOYSA-N
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Description

5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane is a synthetic organic compound characterized by its unique structure, which includes two 4-methylbenzene-1-sulfonyl groups attached to an oxadiazecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane typically involves the following steps:

    Formation of the Oxadiazecane Ring: The oxadiazecane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diacids under controlled conditions.

    Introduction of Sulfonyl Groups: The 4-methylbenzene-1-sulfonyl groups are introduced through sulfonylation reactions. This involves reacting the oxadiazecane ring with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane involves its interaction with specific molecular targets and pathways. The sulfonyl groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,7-Bis(4-chlorobenzene-1-sulfonyl)-1,5,7-oxadiazecane: Similar structure but with chlorobenzene sulfonyl groups.

    5,7-Bis(4-nitrobenzene-1-sulfonyl)-1,5,7-oxadiazecane: Similar structure but with nitrobenzene sulfonyl groups.

Uniqueness

5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane is unique due to the presence of 4-methylbenzene-1-sulfonyl groups, which can impart specific chemical and biological properties. These properties may differ from those of similar compounds with different substituents, making it a valuable compound for targeted research and applications.

Properties

CAS No.

89990-41-0

Molecular Formula

C21H28N2O5S2

Molecular Weight

452.6 g/mol

IUPAC Name

5,7-bis-(4-methylphenyl)sulfonyl-1,5,7-oxadiazecane

InChI

InChI=1S/C21H28N2O5S2/c1-18-5-9-20(10-6-18)29(24,25)22-13-3-15-28-16-4-14-23(17-22)30(26,27)21-11-7-19(2)8-12-21/h5-12H,3-4,13-17H2,1-2H3

InChI Key

UUGYAJIZUFZPBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOCCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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